molecular formula C17H14FNO3S B3020112 N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide CAS No. 838592-14-6

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide

Cat. No.: B3020112
CAS No.: 838592-14-6
M. Wt: 331.36
InChI Key: XUNPWKQPBBGGRF-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiophene ring with a dioxo group, a fluorinated benzamide moiety, and a phenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.

    Introduction of the Dioxo Group: The dioxo group is introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the Fluorinated Benzamide Moiety: The fluorinated benzamide moiety is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Coupling with the Phenyl Group: The final step involves coupling the phenyl group to the amide nitrogen, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or base.

Major Products Formed

    Oxidation: Products with additional oxygen-containing groups, such as sulfoxides or sulfones.

    Reduction: Reduced forms of the compound with modified sulfur oxidation states.

    Substitution: Derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(2-methylanilino)-N-(4-methylphenyl)acetamide
  • N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2-thiophenecarboxamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide

Uniqueness

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide stands out due to the presence of the fluorine atom on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. The combination of the thiophene ring with the dioxo group and the fluorinated benzamide makes it a unique compound with distinct properties compared to its analogs.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c18-14-6-4-5-13(11-14)17(20)19(15-7-2-1-3-8-15)16-9-10-23(21,22)12-16/h1-11,16H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNPWKQPBBGGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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